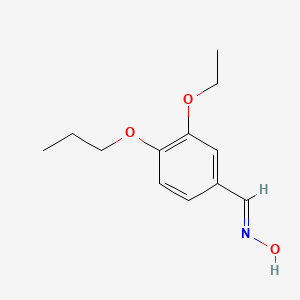

![molecular formula C20H21N3O2 B5550565 2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 95700-98-4](/img/structure/B5550565.png)

2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione and related compounds involves multiple steps, starting from simple precursors to achieve the piperazine-2,5-dione ring. A versatile synthesis method has been designed for cyclic dipeptides, utilizing the stepwise construction of the piperazine-2,5-dione ring using molecular fragments derived from four different precursor molecules. This approach allows for the introduction of a variety of substituents into the piperazine ring, enhancing the compound's diversity and potential utility (Acosta Quintero et al., 2018).

Molecular Structure Analysis

The molecular structure of piperazine-2,5-diones, including this compound, exhibits polymorphism in crystalline forms, which significantly influences their chemical behavior and interaction potential. Crystallization techniques and single-crystal X-ray analysis have revealed different hydrogen-bonding networks and polymorphic forms, providing insight into the compound's molecular architecture and its association in solution (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, reflecting its reactivity and functional versatility. Halocyclization reactions, for example, have been explored to modify the compound's structure, leading to derivatives with distinct properties. These reactions involve the use of halogenating agents to introduce halogen atoms into the molecule, altering its chemical and physical characteristics (Zborovskii et al., 2011).

Physical Properties Analysis

The physical properties of piperazine-2,5-diones, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. The polymorphism observed in these compounds suggests that their physical properties can vary significantly depending on the crystallization conditions and the specific polymorphic form obtained. This variability has implications for the compound's utility in different applications and its behavior in chemical reactions (Polaske et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards nucleophiles and electrophiles, its participation in hydrogen bonding, and its ability to undergo various organic reactions. The presence of the piperazine-2,5-dione moiety contributes to its unique chemical behavior, making it a valuable compound for further investigation and application in synthesis and material science (Claessens et al., 2008).

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Electron Transfer

Studies have shown that derivatives similar to 2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione, specifically piperazine substituted naphthalimide model compounds, exhibit notable luminescent properties and photo-induced electron transfer capabilities. These properties are indicative of potential applications in developing pH probes and exploring charge separation dynamics in fluorescence-based sensors (Gan et al., 2003).

Crystal Engineering and Hydrogen Bonding

The compound's structural versatility has been leveraged in crystal engineering to study hydrogen-bond associations, contributing to the understanding of polymorphism in organic crystals. This research aids in designing materials with specific crystallographic properties, which is critical for the development of pharmaceuticals and advanced materials (Weatherhead-Kloster et al., 2005).

Algicidal Activity and Environmental Applications

A particular focus has been on the algicidal activity of Aeromonas sp. strain GLY-2107, which produces compounds including a variant of this compound. These compounds have shown potent algicidal activities against harmful cyanobacterial blooms, suggesting a potential role in managing water quality and mitigating the effects of eutrophication in freshwater ecosystems (Guo et al., 2016).

Antimicrobial and Antifungal Applications

The compound and its derivatives have been synthesized and evaluated for antimicrobial and antifungal activities. Research in this domain underscores the compound's potential as a lead structure for developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Bektaş et al., 2010).

Medicinal Chemistry and Receptor Studies

In medicinal chemistry, derivatives of this compound have been explored for their affinity towards human serotonin receptors, highlighting their potential in developing treatments for neurological disorders. Such research contributes to a deeper understanding of receptor-ligand interactions and the design of receptor-specific drugs (Lacivita et al., 2009).

Eigenschaften

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-19-17-8-4-5-9-18(17)20(25)23(19)15-22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNAOYRJFPYUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914854 | |

| Record name | 2-[(4-Benzylpiperazin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95700-98-4 | |

| Record name | Phthalimide, N-((4-benzyl-1-piperazinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095700984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Benzylpiperazin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)